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molecular formula C10H17NO3 B2822790 (E)-4-(hexylamino)-4-oxobut-2-enoic acid CAS No. 100581-93-9

(E)-4-(hexylamino)-4-oxobut-2-enoic acid

Cat. No. B2822790
M. Wt: 199.25
InChI Key: HXXJDJHHLXEVBZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313312B1

Procedure details

Maleic anhydride (39.4 g, 0.40 mol) was partly dissolved in toluene (1 l) to form a milky suspension. N-hexylamine (53 ml, 0.40 mol) was diluted with toluene (500 ml) and added dropwise over a period of 1.5 h. After 2 h, the reaction mixture was filtered and the title compound was obtained as a Nvhite solid (76.4 g, 96%) after drying for 16 h in a vacuum oven at 40° C.
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]([NH2:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>C1(C)C=CC=CC=1>[CH2:8]([NH:14][C:1](=[O:7])[CH:2]=[CH:3][C:4]([OH:6])=[O:5])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
39.4 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a milky suspension
ADDITION
Type
ADDITION
Details
added dropwise over a period of 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCC)NC(C=CC(=O)O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 76.4 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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